5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one
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Overview
Description
5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one is an organic compound with the molecular formula C10H8BrFO It is a derivative of tetrahydronaphthalene, featuring both bromine and fluorine substituents on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one typically involves the bromination and fluorination of tetrahydronaphthalene derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to introduce the bromine and fluorine atoms at the desired positions on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different oxygenated or hydrogenated compounds .
Scientific Research Applications
5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various receptors and enzymes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 5-Bromo-4-(4-chlorobenzyl)-7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid
- 2-(5-Bromo-5-fluorophenoxy)piperidin-1-yl)isoxazol-5-yl)-2H-tetrazol-2-yl)acetic acid
Uniqueness
5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H8BrFO |
---|---|
Molecular Weight |
243.07 g/mol |
IUPAC Name |
5-bromo-7-fluoro-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8BrFO/c11-10-5-7(12)3-6-4-8(13)1-2-9(6)10/h3,5H,1-2,4H2 |
InChI Key |
QSRQXHQAHWFYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2Br)F |
Origin of Product |
United States |
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